

# Understanding Celecoxib-d7 for mass spectrometry applications

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## Compound of Interest

Compound Name: Celecoxib-d7

Cat. No.: B585806

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## The Definitive Guide to Celecoxib-d7 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Celecoxib-d7**, a critical tool in the quantitative analysis of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib. This document details the fundamental properties of **Celecoxib-d7**, its application as an internal standard in mass spectrometry, and validated experimental protocols for its use.

### Introduction to Celecoxib-d7

**Celecoxib-d7** is a deuterated analog of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] The strategic replacement of seven hydrogen atoms with deuterium atoms results in a stable, isotopically labeled compound with a higher molecular weight than its parent drug.[1][3] This key characteristic makes it an ideal internal standard for quantitative analysis using mass spectrometry, as it co-elutes with celecoxib under identical chromatographic conditions but is readily distinguishable by its mass-to-charge ratio ( $m/z$ ).[4]

The use of **Celecoxib-d7** as an internal standard is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring the accuracy and precision of celecoxib quantification in complex biological matrices such as plasma and blood.[4][5][6]

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **Celecoxib-d7** is essential for its effective application.

Property	Value	Source
Chemical Formula	C <sub>17</sub> H <sub>7</sub> D <sub>7</sub> F <sub>3</sub> N <sub>3</sub> O <sub>2</sub> S	[1]
Molecular Weight	388.4 g/mol	[1][3]
CAS Number	544686-21-7	[1]
Formal Name	4-[5-[4-(methyl-d <sub>3</sub> )phenyl]-2,3,5,6-d <sub>4</sub> ]-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide	[1]
Purity	≥99% deuterated forms (d <sub>1</sub> -d <sub>7</sub> )	[1]
Solubility	DMSO: 76 mg/ml, Ethanol: 33 mg/ml	[1]

## Mass Spectrometry Data and Fragmentation

The accurate detection and quantification of celecoxib and **Celecoxib-d7** rely on specific precursor and product ion transitions in tandem mass spectrometry (MS/MS).

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode	Source
Celecoxib	380.0	315.9	Negative	[5][7]
Celecoxib-d7	387.0	323.0	Negative	[5][7]
Celecoxib	382.2	214.1	Positive	[8]

Note: Ionization mode can vary based on the specific method development.

## Experimental Protocols

The following are detailed methodologies for the quantification of celecoxib in biological matrices using **Celecoxib-d7** as an internal standard.

## LC-MS/MS Method for Celecoxib in Human Plasma

This protocol is adapted from a validated method for a bioequivalence study.[5]

### 4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

- To 300 µL of human plasma, add the internal standard, **Celecoxib-d7**.
- Perform solid-phase extraction using strata-X SPE cartridges.
- Elute the analytes from the cartridges.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.

### 4.1.2. Chromatographic Conditions

- LC System: A validated high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
- Column: ACE C8-300 (50 × 4.0 mm, 3.0 µm).[5]
- Mobile Phase: Methanol and 1.0 mmol ammonium acetate solution in an 80:20 (v/v) ratio.[5]
- Flow Rate: 0.7 mL/min.[8]
- Injection Volume: As per system suitability.

### 4.1.3. Mass Spectrometric Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), operated in negative or positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Ion Transitions:

- Celecoxib: m/z 380.0 → 315.9 (Negative Mode).[5][7]
- **Celecoxib-d7**: m/z 387.0 → 323.0 (Negative Mode).[5][7]

#### 4.1.4. Quantitative Performance

Parameter	Value	Source
Linear Dynamic Range	10.0 - 4000 ng/mL	[5]
Lower Limit of Quantification (LLOQ)	10.0 ng/mL	[5]
Limit of Detection (LOD)	2.50 ng/mL	[5]
Mean Relative Recovery	85.5%	[5]
Intra- and Inter-batch Precision (% CV)	<7.2%	[5]

## UPLC-MS/MS Method for Celecoxib and its Metabolites in Rat Blood

This method utilizes a salting-out liquid-liquid extraction for sample preparation.[6]

#### 4.2.1. Sample Preparation: Salting-out Liquid-Liquid Extraction

- To a rat blood sample, add the internal standard, **Celecoxib-d7**.
- Perform a salting-out assisted liquid-liquid extraction.
- Centrifuge the sample to separate the layers.
- Transfer the organic layer and evaporate to dryness.
- Reconstitute the residue in the mobile phase.

#### 4.2.2. Chromatographic and Mass Spectrometric Conditions

- UPLC System: A validated UPLC system.

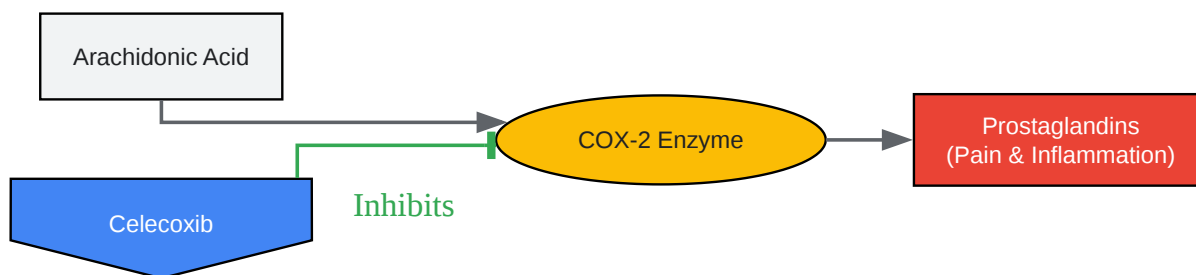
- Mass Spectrometer: API 5500 Qtrap mass spectrometer or equivalent.
- Detection Mode: Multiple Reaction Monitoring (MRM).

#### 4.2.3. Quantitative Performance for Celecoxib

Parameter	Value	Source
Linear Range	0.3 - 20000 nM	[6]
Lower Limit of Quantification (LLOQ)	0.3 nM	[6]
Recovery	>70%	[6]
Intra- and Inter-day Precision	<12%	[6]
Intra- and Inter-day Accuracy	Within 85-115%	[6]

## Visualizations

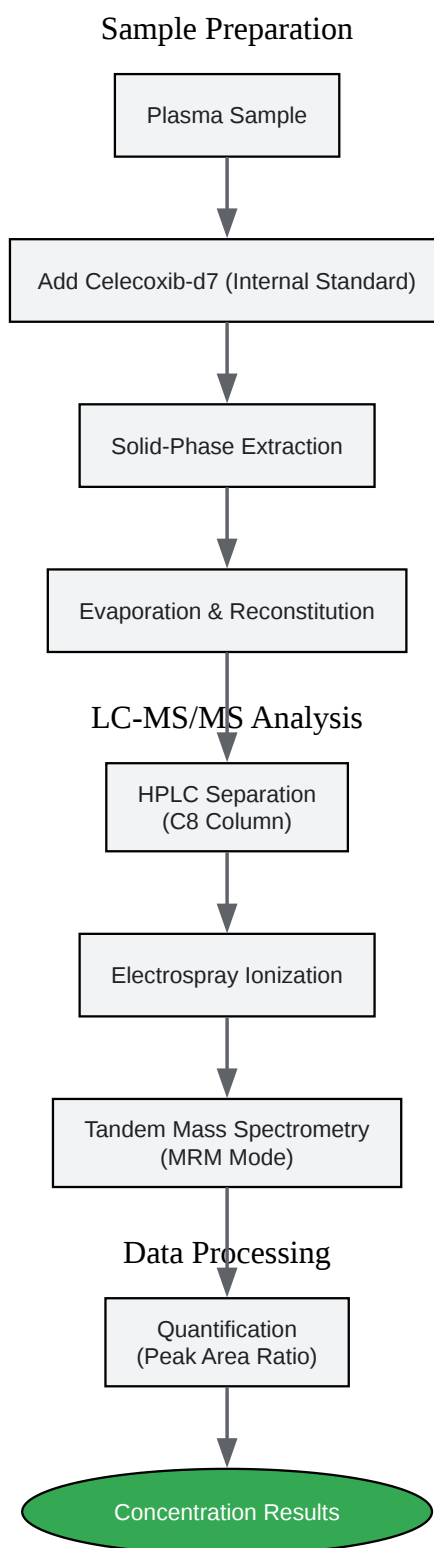
### Celecoxib's Mechanism of Action



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Caption: Simplified signaling pathway of Celecoxib's inhibitory action on the COX-2 enzyme.

## Experimental Workflow for LC-MS/MS Analysis



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Caption: General experimental workflow for the quantification of Celecoxib using LC-MS/MS.

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